N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide
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Overview
Description
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide: is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzylamine with 3,4,5-trihydroxybenzoic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxybenzyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxybenzyl derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as tyrosinase, which is involved in melanin synthesis.
Signal Transduction: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide
- 3-(2,4-dihydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one
- 2,4-dihydroxybenzoic acid derivatives
Uniqueness
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule for research and development .
Properties
Molecular Formula |
C14H13NO6 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
N-[(2,4-dihydroxyphenyl)methyl]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C14H13NO6/c16-9-2-1-7(10(17)5-9)6-15-14(21)8-3-11(18)13(20)12(19)4-8/h1-5,16-20H,6H2,(H,15,21) |
InChI Key |
NWUBAFGVRZLIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CNC(=O)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
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